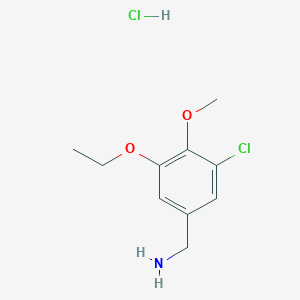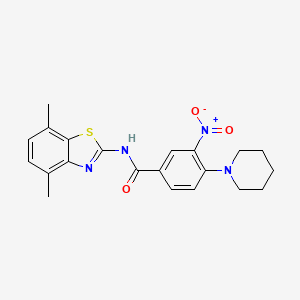![molecular formula C24H36N2O4S B4214250 2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B4214250.png)
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide
Overview
Description
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group, a phenyl ring, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of adamantane derivatives followed by the introduction of the phenyl and glycinamide groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl and phenyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The glycinamide moiety can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone derivatives, while reduction of the phenyl ring can produce cyclohexyl derivatives.
Scientific Research Applications
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where adamantyl derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, facilitating their interaction with lipid membranes and proteins. The phenyl and glycinamide moieties may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[4-(1-adamantyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-[4-(1-adamantyl)phenyl]-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
Uniqueness
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide is unique due to the presence of the ethoxypropyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The combination of the adamantyl, phenyl, and glycinamide moieties also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4S/c1-3-30-10-4-9-25-23(27)17-26(31(2,28)29)22-7-5-21(6-8-22)24-14-18-11-19(15-24)13-20(12-18)16-24/h5-8,18-20H,3-4,9-17H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHAYXBUQBMPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CN(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4214169.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4214181.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4214185.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenyl-2-propyn-1-amine hydrochloride](/img/structure/B4214191.png)
![9-(5-bromo-2-ethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4214193.png)

![1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one](/img/structure/B4214218.png)


![1-[(4-bromophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4214244.png)
![2-[5-Bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]ethanol;hydrochloride](/img/structure/B4214256.png)

![4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4214267.png)
